Propanamide, 3-[(4-chlorophenyl)sulfonyl]-
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Overview
Description
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a propanamide group attached to a 4-chlorophenyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with propanamide under basic conditions. The reaction is carried out in an aprotic polar solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pressure, and solvent concentration, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including Alzheimer’s disease.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propanamide, 3-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications. The compound can also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 3-[(4-methylphenyl)sulfonyl]-
- Propanamide, 3-[(4-bromophenyl)sulfonyl]-
- Propanamide, 3-[(4-fluorophenyl)sulfonyl]-
Uniqueness
Propanamide, 3-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential biological activity compared to its methyl, bromine, or fluorine analogs .
Properties
CAS No. |
202191-43-3 |
---|---|
Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonylpropanamide |
InChI |
InChI=1S/C9H10ClNO3S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI Key |
PTAJXCVPDADQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)N)Cl |
solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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